(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

描述

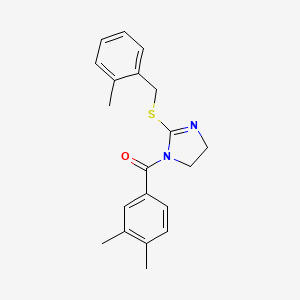

The compound "(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 4,5-dihydroimidazole core substituted with a thioether-linked 2-methylbenzyl group and a 3,4-dimethylphenyl ketone moiety. The dihydroimidazole ring introduces partial saturation, conferring conformational flexibility, while the 3,4-dimethylphenyl group provides electron-donating effects. This structure is distinct from fully aromatic imidazole derivatives, as seen in related compounds .

属性

IUPAC Name |

(3,4-dimethylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-14-8-9-17(12-16(14)3)19(23)22-11-10-21-20(22)24-13-18-7-5-4-6-15(18)2/h4-9,12H,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPIJWHEMZSVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. This article explores its biological activities, including anti-cancer, antimicrobial properties, and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure comprises a dimethylphenyl group and a thioether-linked imidazole moiety, which may contribute to its biological properties.

1. Anti-Cancer Activity

Research indicates that imidazole derivatives exhibit significant anti-cancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cell lines.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. Studies have reported that certain imidazole derivatives can suppress tumor growth in vivo by inducing apoptosis through mitochondrial pathways .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Morais et al. | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |

| Ribeiro et al. | U87 (glioblastoma) | 45.2 ± 13.0 | Suppresses tumor growth |

2. Antimicrobial Activity

Imidazole derivatives have also been noted for their antimicrobial properties against various bacterial strains.

- In Vitro Studies : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 40 µg/mL to 500 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| S. aureus | 40 | 21 |

| E. coli | 200 | 14 |

| P. aeruginosa | 500 | 10 |

Case Study 1: Anti-Cancer Efficacy

A study evaluated the anti-cancer efficacy of a related imidazole derivative on MCF-7 cells, showing that it significantly inhibited cell proliferation and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of various imidazole derivatives against clinical isolates of bacteria. The results indicated that compounds with thioether linkages exhibited enhanced antibacterial activity compared to their non-thioether counterparts.

Discussion

The biological activity of This compound suggests it could be a promising candidate for further development in both cancer therapy and as an antimicrobial agent. The presence of specific functional groups appears to enhance its interaction with biological targets.

科学研究应用

The compound (3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential applications across various fields, including medicinal chemistry and material science. This article explores its applications, supported by relevant data and insights from diverse sources.

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications, particularly in the development of new pharmaceuticals:

- Antimicrobial Activity : Research indicates that compounds with similar imidazole structures exhibit antimicrobial properties. The thioether moiety may enhance this activity by improving solubility and bioavailability .

- Anticancer Properties : Imidazole derivatives are known for their anticancer effects. Studies have shown that modifications to the imidazole ring can lead to improved efficacy against various cancer cell lines .

Material Science

The unique properties of this compound may lend themselves to applications in materials:

- Polymer Chemistry : The thioether linkage could be utilized in the synthesis of polymers with enhanced thermal and mechanical properties. Such polymers are valuable in creating durable materials for industrial applications .

- Nanotechnology : The compound could serve as a building block for nanomaterials, where its specific functional groups can facilitate interactions at the nanoscale level, enabling the creation of novel composites .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Key Application | Reference |

|---|---|---|---|

| Compound A | Imidazole | Antimicrobial | |

| Compound B | Thioether | Polymer Synthesis | |

| Compound C | Phenyl | Anticancer |

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | Antibacterial | 10 | |

| Compound E | Antitumor | 5 | |

| (3,4-Dimethyl...) | Potential | TBD | Current Study |

Case Study 1: Antimicrobial Efficacy

In a study examining various imidazole derivatives, it was found that modifications to the side chains significantly impacted antimicrobial activity. The presence of thioether groups was correlated with enhanced efficacy against Gram-positive bacteria. This underscores the potential of this compound as a candidate for further development in antimicrobial therapies.

Case Study 2: Polymer Development

Research into the incorporation of thioether-containing compounds into polymer matrices revealed improvements in mechanical strength and thermal stability. This finding suggests that this compound could be an effective additive for creating high-performance materials.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound’s structural analogs (Table 1) highlight critical variations in substituents and core modifications that influence physicochemical and biological properties.

Table 1: Key Structural Features of Comparable Compounds

Impact of Core Saturation

The original compound’s 4,5-dihydroimidazole core reduces aromaticity compared to fully unsaturated imidazoles (e.g., ), leading to:

- Conformational flexibility : Enhances adaptability to enzyme active sites or receptors.

- Reduced π-π interactions : Limits planar stacking but may improve selectivity in hydrophobic binding pockets.

In contrast, fully aromatic imidazoles (e.g., ) exhibit rigid planar structures, favoring π-π interactions with aromatic residues in biological targets.

Substituent-Driven Properties

Electron-Donating vs. Withdrawing Groups

- Compared to the 4-nitrophenyl group in , the dimethyl substituent lacks strong electron-withdrawing effects, reducing electrophilicity and reactivity.

- 4-Nitrophenyl (): The NO₂ group enhances electrophilicity, making the compound prone to reduction reactions (e.g., nitroreductase activation in prodrug systems). However, it may also increase toxicity risks.

- 3-Methoxyphenyl () : The methoxy group improves water solubility via polar interactions but may reduce membrane permeability compared to methyl groups.

Thioether vs. Oxygen/Sulfur-Free Linkages

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

- Answer: Synthesis typically involves cyclocondensation reactions. For example, substituted imidazoles are synthesized via multi-component reactions using aldehydes, amines, and thiourea derivatives under reflux conditions. Key steps include the formation of the thioether linkage via nucleophilic substitution and the assembly of the 4,5-dihydroimidazole ring using cyclizing agents like ammonium acetate . Chlorination or thiolation reagents (e.g., SOCl₂) may be employed to introduce functional groups, as seen in analogous imidazole derivatives .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the identity of this compound?

- Answer:

- X-ray crystallography resolves stereochemistry and confirms substituent positioning, as demonstrated in structurally similar 4,5-dimethylimidazole derivatives .

- ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, methyl groups at δ 2.5–3.9 ppm) and coupling patterns .

- FTIR verifies functional groups (C=O stretch ~1700 cm⁻¹, C-S stretch ~650 cm⁻¹) .

Q. What purification strategies are effective for isolating this compound?

- Answer: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using isopropyl alcohol or glacial acetic acid) are standard methods. Purity is confirmed via HPLC or TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. How do the electronic properties of the thioether and imidazole moieties influence reactivity?

- Answer: The thioether group acts as a nucleophilic site for alkylation or oxidation, while the imidazole ring participates in hydrogen bonding and π-π stacking. Reactivity can be modulated by substituents on the aryl groups, as shown in analogous compounds .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step reactions involving sterically hindered intermediates?

- Answer:

- Catalytic systems: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in heterogeneous conditions .

- Temperature control: Gradual heating (e.g., 80–120°C) minimizes side reactions, as seen in imidazole syntheses .

- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of bulky intermediates .

Q. What experimental and computational approaches resolve contradictions between spectroscopic data and predicted structural models?

- Answer:

- X-ray crystallography provides definitive bond lengths/angles for comparison with DFT-optimized structures .

- Dynamic NMR analyzes conformational exchange in solution, addressing discrepancies between static models and observed splitting .

Q. How does steric hindrance from the 3,4-dimethylphenyl group affect regioselectivity in substitution reactions?

- Answer: The bulky substituent directs electrophilic attacks to the less hindered C5 position of the imidazole ring. This is supported by crystallographic data showing distorted dihedral angles (~15–25°) between the aryl and imidazole planes .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Answer: Protonation of the imidazole nitrogen under acidic conditions enhances stability via resonance, while basic conditions may deprotonate the thioether, leading to oxidation. Analogous compounds show pH-dependent degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。